TPCA-1
Vue d'ensemble
Description
TPCA-1 is a potent and selective inhibitor of human IκB kinase-2 (IKK-2) with an IC50 of 17.9 nM . It blocks NF-κB signaling and suppresses the transcription of several pro-inflammatory cytokines through inhibition of the IκB kinase subunit IKKβ (IKK2) . TPCA-1 is supplied as a lyophilized powder .
Molecular Structure Analysis
The molecular formula of TPCA-1 is C12H10FN3O2S . It has a molecular weight of 279.29 g/mol .
Chemical Reactions Analysis
TPCA-1 is known to inhibit IKK-2 and STAT3, which are key molecules involved in inflammation and cancer . It blocks the recruitment of the transcription factor STAT3 to upstream kinases through interaction with the SH2 domain of STAT3 . This limits the ability of cytokines and tyrosine kinases to induce STAT3 activity, which inhibits the ability of STAT3 to regulate cell growth and apoptosis .
Physical And Chemical Properties Analysis
TPCA-1 is a lyophilized powder . It is soluble in DMSO at 30 mg/mL . The chemical is stable for 24 months when stored lyophilized at -20ºC .
Applications De Recherche Scientifique
Summary of the Application
TPCA-1 is loaded into gold nanocages (AuNCs) modified with hyaluronic acid (HA) and peptides to create an anti-inflammatory nanoparticle (HA-AuNCs/T/P). This nanoparticle is used to combat inflammation, particularly in the context of rheumatoid arthritis (RA), an autoimmune disease characterized by inflamed joints .
Methods of Application or Experimental Procedures
TPCA-1 is released from AuNCs intracellularly when HA is hydrolyzed by hyaluronidase. The HA-AuNCs/T/P shows a much higher intracellular uptake than AuNCs/T/P, and exhibits a much higher efficacy on the suppression of tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6) than free TPCA-1 .
Results or Outcomes
The application of AuNCs greatly improves the anti-inflammatory efficacy of TPCA-1. HA-AuNCs/T/P can also reduce the production of reactive oxygen species in inflammatory cells. This suggests that HA-AuNCs/T/P may be potential agents for anti-inflammatory treatment .
2. Application in Non-Small Cell Lung Cancer Treatment
Summary of the Application
TPCA-1 is identified as a direct dual inhibitor of STAT3 and NF-κB, which are key molecules involved in the survival of non-small cell lung cancer (NSCLC) cells harboring EGFR mutants .
Methods of Application or Experimental Procedures
TPCA-1 blocks STAT3 recruitment to upstream kinases by docking into the SH2 domain of STAT3 and attenuates STAT3 activity induced by cytokines and cytoplasmic tyrosine kinases .
Results or Outcomes
TPCA-1 is an effective inhibitor of STAT3 phosphorylation, DNA binding, and transactivation in vivo. It selectively represses proliferation of NSCLC cells with constitutive STAT3 activation .
3. Application in Inflammation Alleviation
Summary of the Application
TPCA-1 is loaded into gold nanocages (AuNCs) modified with hyaluronic acid (HA) to create an anti-inflammatory nanoparticle. This nanoparticle is used to combat inflammation .
Methods of Application or Experimental Procedures
TPCA-1 is released from AuNCs intracellularly when HA is hydrolyzed by hyaluronidase. The HA-AuNCs/T/P shows a much higher intracellular uptake than AuNCs/T/P, and exhibits a much higher efficacy on the suppression of tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6) than free TPCA-1 .
Results or Outcomes
The application of AuNCs greatly improves the anti-inflammatory efficacy of TPCA-1. HA-AuNCs/T/P can also reduce the production of reactive oxygen species in inflammatory cells. This suggests that HA-AuNCs/T/P may be potential agents for anti-inflammatory treatment .
4. Application in Lung Cancer Treatment
Summary of the Application
TPCA-1 is identified as a direct dual inhibitor of STAT3 and NF-κB, which are key molecules involved in the survival of non-small cell lung cancer (NSCLC) cells harboring EGFR mutants .
Methods of Application or Experimental Procedures
TPCA-1 blocks STAT3 recruitment to upstream kinases by docking into the SH2 domain of STAT3 and attenuates STAT3 activity induced by cytokines and cytoplasmic tyrosine kinases .
Results or Outcomes
TPCA-1 is an effective inhibitor of STAT3 phosphorylation, DNA binding, and transactivation in vivo. It selectively represses proliferation of NSCLC cells with constitutive STAT3 activation .
5. Application in Inflammation Alleviation
Summary of the Application
TPCA-1 is loaded into gold nanocages (AuNCs) modified with hyaluronic acid (HA) to create an anti-inflammatory nanoparticle. This nanoparticle is used to combat inflammation .
Methods of Application or Experimental Procedures
TPCA-1 is released from AuNCs intracellularly when HA is hydrolyzed by hyaluronidase. The HA-AuNCs/T/P shows a much higher intracellular uptake than AuNCs/T/P, and exhibits a much higher efficacy on the suppression of tumor necrosis factor alpha (TNF-α) and interleukin 6 (IL-6) than free TPCA-1 .
Results or Outcomes
The application of AuNCs greatly improves the anti-inflammatory efficacy of TPCA-1. HA-AuNCs/T/P can also reduce the production of reactive oxygen species in inflammatory cells. This suggests that HA-AuNCs/T/P may be potential agents for anti-inflammatory treatment .
6. Application in Lung Cancer Treatment
Summary of the Application
TPCA-1 is identified as a direct dual inhibitor of STAT3 and NF-κB, which are key molecules involved in the survival of non-small cell lung cancer (NSCLC) cells harboring EGFR mutants .
Methods of Application or Experimental Procedures
TPCA-1 blocks STAT3 recruitment to upstream kinases by docking into the SH2 domain of STAT3 and attenuates STAT3 activity induced by cytokines and cytoplasmic tyrosine kinases .
Results or Outcomes
TPCA-1 is an effective inhibitor of STAT3 phosphorylation, DNA binding, and transactivation in vivo. It selectively repressed proliferation of NSCLC cells with constitutive STAT3 activation .
Safety And Hazards
Orientations Futures
TPCA-1 has shown potential in treating some forms of cancer . It has been used in research to mediate the inflammatory response in animal models of arthritis, chronic periodontitis, and nasal epithelial inflammation . Studies have suggested that TPCA-1 may be effective in treating diseases associated with inflammation and uncontrolled cell growth .
Propriétés
IUPAC Name |
2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2S/c13-7-3-1-6(2-4-7)9-5-8(10(14)17)11(19-9)16-12(15)18/h1-5H,(H2,14,17)(H3,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYGKHKXGCPTLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)NC(=O)N)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432635 | |
Record name | TPCA-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-2-ureidothiophene-3-carboxamide | |
CAS RN |
507475-17-4 | |
Record name | 2-((Aminocarbonyl)amino)-5-(4-fluorophenyl)-3-thiophenecarboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507475174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TPCA-1 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17058 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TPCA-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tpca-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TPCA-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M632G86CC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.